molecular formula C10H12F3N B13037355 (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

Cat. No.: B13037355
M. Wt: 203.20 g/mol
InChI Key: VPCYYXYOGNGJKO-SNVBAGLBSA-N
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Description

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and 2-methylpropan-1-amine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Methyl-1-phenylpropan-1-amine: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    (1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amine: Contains a single fluorine atom, leading to variations in reactivity and activity.

Uniqueness

The presence of the trifluorophenyl group in (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This can result in different reactivity patterns and biological activities.

Biological Activity

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts primarily with neurotransmitter systems. It is hypothesized to act as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Reuptake Inhibition Similar compounds have shown enhanced potency for inhibiting serotonin uptake, which is crucial for mood regulation .
Norepinephrine Reuptake Inhibition The trifluoromethyl group is known to enhance the binding affinity to norepinephrine transporters, potentially improving therapeutic efficacy.
Antidepressant Potential Given its interaction with serotonin and norepinephrine systems, it may serve as a candidate for developing antidepressant medications .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Fluorinated Compounds :
    • A review highlighted that fluorinated analogs can significantly enhance the potency of drugs targeting serotonin receptors. The inclusion of a trifluoromethyl group increased the potency for inhibiting serotonin uptake by up to sixfold compared to non-fluorinated counterparts .
  • Pharmacokinetics and Metabolism :
    • The metabolic stability conferred by the trifluoromethyl group suggests that this compound may have favorable pharmacokinetic properties, including prolonged half-life and reduced clearance rates in vivo .
  • Therapeutic Applications :
    • The compound's potential in treating obesity-related disorders has been noted, where modulation of neurotransmitter levels can influence appetite regulation .

Comparative Analysis with Similar Compounds

To further illustrate the uniqueness of this compound, a comparison with similar compounds is provided:

Compound Name Molecular Formula Unique Features
(1R)-2-Methyl-1-(3-fluorophenyl)propan-1-amineC10H12F NContains one fluorine atom; less lipophilic
(1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amineC10H12F NPara-substituted fluorobenzene
(1R)-2-Methyl-1-(3,5-difluorophenyl)propan-1-amineC10H12F NContains two fluorine atoms; different electronic properties

The presence of three fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties compared to other analogs.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m1/s1

InChI Key

VPCYYXYOGNGJKO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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